molecular formula C19H17ClFN3OS B2807013 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 1421522-04-4

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2807013
CAS No.: 1421522-04-4
M. Wt: 389.87
InChI Key: CITVHIFYWKEZES-UHFFFAOYSA-N
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Description

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base to form the thiazole ring.

    Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide.

    Formation of the urea derivative: The final step involves the reaction of the thiazole derivative with 4-fluorobenzyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: It is used in biological research to study its effects on cellular processes and its potential as a tool for probing biological systems.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical properties.

Comparison with Similar Compounds

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-fluorobenzyl)urea can be compared with other similar compounds, such as:

    1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-chlorobenzyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.

    1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methylbenzyl)urea: The presence of a methyl group instead of a fluorine atom can lead to differences in the compound’s physical and chemical properties.

    1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-nitrobenzyl)urea: The nitro group introduces additional reactivity, potentially leading to different biological and chemical behaviors.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-17(26-18(24-12)15-4-2-3-5-16(15)20)11-23-19(25)22-10-13-6-8-14(21)9-7-13/h2-9H,10-11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITVHIFYWKEZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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